ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine. The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with the sulfonylated pyrazole intermediate. Finally, the ethyl ester group is introduced via esterification using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, analgesic, or anticancer activities.
Comparison with Similar Compounds
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-((4-cyclohexylpiperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
Ethyl 5-((4-phenylpiperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a cyclohexyl group, potentially altering its binding properties and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-(4-cyclohexylpiperazin-1-yl)sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S/c1-3-15-16(18(23)26-4-2)17(20-19-15)27(24,25)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h14H,3-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDZVAZCLNTRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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